molecular formula C8H16O6S2 B14391735 Ethyl di(ethanesulfonyl)acetate CAS No. 90127-74-5

Ethyl di(ethanesulfonyl)acetate

Cat. No.: B14391735
CAS No.: 90127-74-5
M. Wt: 272.3 g/mol
InChI Key: ZGRDPEOSLDRHHY-UHFFFAOYSA-N
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Description

Ethyl di(ethanesulfonyl)acetate is a sulfonated ester derivative characterized by two ethanesulfonyl (-SO₂C₂H₅) groups attached to an acetate backbone (ethyl ester). The ethanesulfonyl groups are electron-withdrawing, enhancing the electrophilicity of the ester carbonyl, which influences reactivity in nucleophilic substitution or condensation reactions. Such compounds are typically synthesized via sulfonylation of ethyl acetates using sulfonyl chlorides, as seen in procedures involving ethanesulfonyl chloride .

Properties

CAS No.

90127-74-5

Molecular Formula

C8H16O6S2

Molecular Weight

272.3 g/mol

IUPAC Name

ethyl 2,2-bis(ethylsulfonyl)acetate

InChI

InChI=1S/C8H16O6S2/c1-4-14-7(9)8(15(10,11)5-2)16(12,13)6-3/h8H,4-6H2,1-3H3

InChI Key

ZGRDPEOSLDRHHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(S(=O)(=O)CC)S(=O)(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl di(ethanesulfonyl)acetate can be synthesized through a series of chemical reactions involving the esterification of ethanesulfonic acid derivatives with ethanol. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the ester from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Ethyl di(ethanesulfonyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under suitable conditions.

Major Products Formed

    Hydrolysis: Ethanesulfonic acid and ethanol.

    Reduction: Corresponding alcohols.

    Substitution: Various functionalized esters or other derivatives.

Mechanism of Action

The mechanism of action of ethyl di(ethanesulfonyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release ethanesulfonic acid, which can then participate in further chemical reactions. The molecular pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Electron-Withdrawing Effects: Ethyl di(ethanesulfonyl)acetate’s dual sulfonyl groups increase the electrophilicity of its carbonyl carbon compared to mono-sulfonated esters (e.g., ethyl (phenylsulfonyl)acetate ) or non-sulfonated analogs (e.g., ethyl diphenylacetate ). This enhances its reactivity in nucleophilic acyl substitutions, making it valuable in synthesizing sulfonamide derivatives .
  • Steric Hindrance : The bulk of ethanesulfonyl groups may reduce reaction rates compared to smaller substituents like methyl (e.g., ethyl tosylacetate ).

Research Findings and Data

Table 2: Physical Properties and Stability

Compound Melting Point (°C) Solubility (Polar Solvents) Stability Notes
This compound* ~100–110 (est.) High in DCM, ethyl acetate Hydrolytically stable
Ethyl (phenylsulfonyl)acetate Oil (purified) Soluble in CH₂Cl₂, THF Sensitive to strong bases
Ethyl tosylacetate Not reported Moderate in ethanol Stable under acidic conditions
Ethyl diphenylacetate ~25–30 Low in water, high in ether Thermally stable

*Estimated based on analogous sulfonated esters.

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